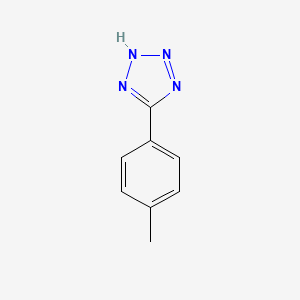

5-(4-Methylphenyl)-1H-tetrazole

Overview

Description

5-(4-Methylphenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The tetrazole ring is known for its stability and ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1H-tetrazole typically involves the cycloaddition reaction of an azide with a nitrile. One common method is the reaction of 4-methylbenzonitrile with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The choice of solvent and catalyst can also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of the tetrazole ring can yield amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: Amines or partially reduced tetrazole derivatives.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Antimicrobial Activity

5-(4-Methylphenyl)-1H-tetrazole and its derivatives have been investigated for their antibacterial and antifungal properties. Research indicates that tetrazole derivatives exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . For instance, a study demonstrated that certain substituted tetrazoles showed promising results in inhibiting the growth of resistant strains of bacteria, suggesting potential as new antimicrobial agents .

Case Study: Antibacterial Efficacy

- Compound Tested : this compound

- Bacterial Strains : E. coli, Bacillus subtilis

- Minimum Inhibitory Concentration (MIC) : 100 μg/mL against E. coli .

Antiviral Properties

The antiviral potential of tetrazole derivatives has also been explored. Certain studies have shown that compounds containing the tetrazole moiety can inhibit viral replication and may serve as effective antiviral agents against viruses such as Herpes Simplex Virus and Influenza .

Data Table: Antiviral Activity of Tetrazoles

Agricultural Applications

Tetrazoles are being explored as potential agrochemicals due to their ability to act as herbicides or fungicides. The structural features of tetrazoles allow them to interact with biological systems in plants, leading to the development of effective plant protection products .

Case Study: Herbicidal Activity

- Application : Testing of this compound as a herbicide.

- Target Plants : Common weeds in agricultural settings.

- Results : Significant reduction in weed growth observed at concentrations above 50 μg/mL .

Coordination Chemistry

In coordination chemistry, tetrazoles are used as ligands due to their ability to form stable complexes with various metal ions. This application is particularly relevant in the development of new materials with specific properties for catalysis and sensor technology .

Data Table: Metal Complexes Formed with Tetrazoles

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu(II) | High | Catalysis |

| Zn(II) | Moderate | Sensors |

Synthesis and Characterization

The synthesis of this compound typically involves multicomponent reactions that provide high yields and purity. Techniques such as microwave-assisted synthesis have been employed to enhance efficiency .

Synthesis Overview

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the electronic properties of other functional groups, allowing it to interact with biological molecules in unique ways. The exact pathways involved would depend on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

5-Phenyl-1H-tetrazole: Lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.

5-(4-Chlorophenyl)-1H-tetrazole: Contains a chlorine substituent instead of a methyl group, which can influence its chemical and biological properties.

5-(4-Methoxyphenyl)-1H-tetrazole: Features a methoxy group, which can alter its electronic properties and reactivity.

Uniqueness

5-(4-Methylphenyl)-1H-tetrazole is unique due to the presence of the 4-methyl group, which can influence its steric and electronic properties. This can affect its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications in drug design and materials science.

Biological Activity

5-(4-Methylphenyl)-1H-tetrazole is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHN and features a tetrazole ring substituted with a 4-methylphenyl group. The presence of the methyl group can influence both the steric and electronic properties of the compound, affecting its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity . A study demonstrated its effectiveness against various bacterial strains, including:

- Bacillus cereus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

In vitro tests showed that this compound displayed significant inhibitory actions against these pathogens, suggesting its potential as an antimicrobial agent .

The mechanism of action for this compound in biological systems is not fully elucidated but is believed to involve:

- Binding to Enzymes or Receptors : The tetrazole ring may mimic carboxylic acid functionalities, allowing it to interact with specific enzymes or receptors, thereby modulating their activity.

- Disruption of Cellular Functions : By interfering with critical cellular processes, such as protein synthesis or cell wall integrity in bacteria, the compound can exert its antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antibacterial Activity :

-

Comparative Analysis :

- A comparative study highlighted that this compound had superior activity against certain bacterial strains compared to other tetrazole derivatives lacking the methyl substitution. This suggests that the methyl group enhances its biological efficacy.

- Potential in Drug Design :

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Methylphenyl)-1H-tetrazole, and how do reaction conditions influence yield?

- The compound is commonly synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide. Key methods include:

- Nano-TiCl4·SiO2-catalyzed synthesis : Achieves 84% yield under solvent-free conditions, with FT-IR and <sup>1</sup>H NMR confirming purity (Figures S3–S5) .

- Polymer-supported dibutylstannyl azide : Provides 74% yield, with melting point (250–251°C) and NMR data matching literature (δ 7.37–7.90 ppm for aromatic protons) .

- Glacial acetic acid-mediated synthesis : Secondary arylcyanamides react with NaN3, requiring optimization of reaction time and temperature for maximal yield .

Q. Which analytical techniques are critical for characterizing this compound?

- FT-IR : Peaks at 2600–300 cm<sup>-1</sup> (C-H stretching) and 1608 cm<sup>-1</sup> (tetrazole ring vibrations) confirm functional groups .

- <sup>1</sup>H NMR : Aromatic protons appear as doublets at δ 7.37–7.90 ppm, with a singlet at δ 2.35–2.39 ppm for the methyl group .

- Melting point analysis : Consistent reports of 250–251°C validate purity, though slight variations (e.g., 248–249°C) may arise from polymorphic forms or impurities .

Q. How can researchers distinguish this compound from structurally similar tetrazole derivatives?

- Mass spectrometry : Monoisotopic mass (282.0939 g/mol) and molecular formula (C8H8N4) differentiate it from analogs like 5-(4-chlorophenyl)-1H-tetrazole .

- X-ray crystallography : Resolve ambiguities in substituent positioning, particularly for regioisomers .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for scalability and green chemistry?

- Catalyst recycling : Polymer-supported organotin azides reduce waste and enable reuse over multiple cycles .

- Solventless conditions : Nano-TiCl4·SiO2 minimizes solvent use, improving atom economy and safety .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, though requires optimization of microwave power and pressure .

Q. How do structural modifications of this compound impact its biological activity?

- Fluorine substitution : Adding electron-withdrawing groups (e.g., 4-fluorophenyl) enhances lipophilicity and target binding, as seen in COX-2 inhibitors like celecoxib .

- Click chemistry applications : Azide-functionalized derivatives enable surface modification for biosensors or antifouling coatings via Cu(I)-catalyzed alkyne-azide cycloaddition .

Q. How should researchers address contradictions in reported spectral data for this compound?

- Cross-validation : Compare <sup>13</sup>C NMR shifts (e.g., δ 141.1 ppm for aromatic carbons) across multiple studies to identify systematic errors .

- Dynamic NMR experiments : Resolve splitting patterns caused by tautomerism or conformational exchange in solution .

Q. What experimental designs are recommended for studying the compound’s potential in medicinal chemistry?

- In vitro assays : Evaluate COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) with IC50 calculations, referencing celecoxib as a positive control .

- Molecular docking : Simulate interactions with biological targets (e.g., prostaglandin synthase) using software like AutoDock Vina, validated by mutagenesis studies .

Q. How can this compound be utilized in catalytic applications?

- Heterogeneous catalysis : Immobilize the compound on silica supports to catalyze Knoevenagel condensations, monitored by GC-MS for yield optimization .

- Photocatalysis : Pair with TiO2 nanoparticles under UV light to degrade organic pollutants, assessing efficiency via HPLC .

Q. Methodological Guidelines

Properties

IUPAC Name |

5-(4-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJIAZPYBJASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301238 | |

| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24994-04-5 | |

| Record name | 5-(4-Methylphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24994-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 141938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024994045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24994-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.